

Validated Combination Therapies for Avanbulin/Lisavanbulin

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Compound Focus: Avanbulin

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| Combination Therapy | Model / Clinical Stage | Key Synergistic Findings / Outcomes | Reference / Trial |
|--|---|--|-----------------------|
| Radiotherapy [1] [2] | Phase 1 clinical trial (Newly diagnosed unmethylated GBM) [1] | The combination was deemed safe and feasible up to a 15 mg daily oral dose of lisavanbulin alongside standard radiotherapy. Preclinical data supported significant survival extension in patient-derived xenograft (PDX) models [2]. | NCT03250299 [1] |
| Anti-CD40 Immunotherapy [3] | Preclinical (Orthotopic mouse GBM models) [3] | Showed a synergistic survival benefit in immunologically "cold" and immune checkpoint blocker (ICB)-resistant glioblastoma models. The effect was notably T-cell-independent , suggesting an innate immunity mechanism [3]. | Preclinical Study [3] |
| Radiotherapy + Temozolomide [2] | Preclinical (GBM Patient-Derived Xenograft models) [2] | Lisavanbulin integrated into the standard chemoradiation and adjuvant temozolomide regimen significantly extended survival in PDX models, irrespective of MGMT promoter methylation status [2]. | Preclinical Study [2] |

Detailed Experimental Protocols

The synergy mentioned above was validated through the following standardized experimental methodologies.

Clinical Trial Protocol: Lisavanbulin with Radiotherapy

This protocol is based on a Phase 1 study in adults with newly diagnosed, MGMT promoter unmethylated Glioblastoma [1].

- **Treatment Schedule:** Oral **lisavanbulin** was administered once daily, concomitantly with standard focal radiotherapy (60 Gray total dose, delivered in 30 fractions over 6 weeks) [1].
- **Dose Escalation:** Predefined dose levels of **lisavanbulin** were tested (4 mg, 6 mg, 8 mg, 12 mg, and 15 mg) using a modified 3 + 3 design to find the maximum tolerated dose (MTD) [1].
- **Primary Objective:** The primary endpoint was to determine the highest tolerated dose of the combination. Secondary objectives included assessing safety, overall survival (OS), progression-free survival (PFS), and pharmacokinetics [1].
- **Key Finding:** The combination was considered safe up to the highest predefined dose of 15 mg daily [1].

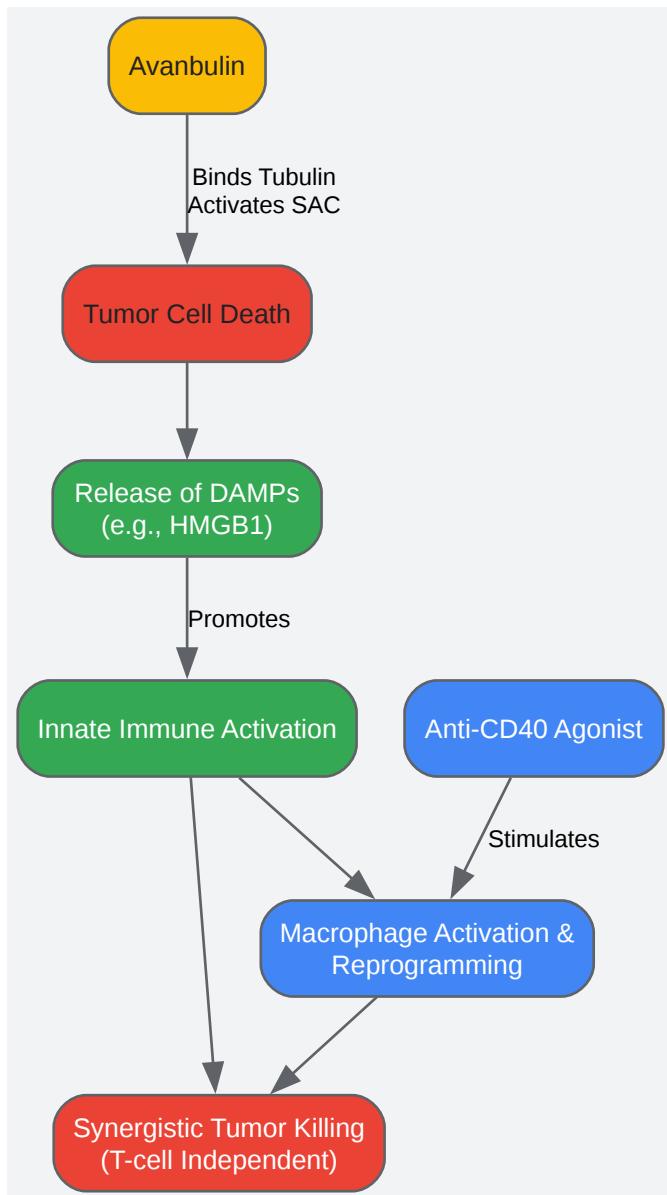
Preclinical Protocol: BAL101553 with Anti-CD40

This protocol used orthotopic mouse models of glioblastoma to test the combination [3].

- **Animal Models:** Two syngeneic models were used: the immunogenic GL261 and the more stringent, ICB-resistant SB28, which better represents most human GBM [3].
- **Treatment Schedule:**
 - **BAL101553:** Administered intraperitoneally at 25 mg/kg, on a schedule of 5 days on/2 days off.
 - **Anti-CD40 antibody:** Administered intraperitoneally at 100 µg per dose.
- **Experimental Groups:** Mice were treated with vehicle control, BAL101553 monotherapy, anti-CD40 monotherapy, or the combination.
- **Primary Outcome:** Overall survival was the key metric for evaluating therapeutic efficacy.
- **Key Finding:** While neither monotherapy was effective in the SB28 model, the combination demonstrated a clear synergistic survival benefit. This effect was maintained in T-cell-deficient mice, indicating a T-cell-independent mechanism of action reliant on innate immunity [3].

Mechanism of Action and Synergistic Pathways

Avanbulin's unique mechanism as a microtubule destabilizer that activates the Spindle Assembly Checkpoint (SAC) underpins its synergistic potential. The following diagram illustrates the proposed pathways for its synergy with anti-CD40 therapy.



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The diagram above shows how the combination works through innate immunity. In contrast, the synergy with radiotherapy is more direct: by arresting tumor cells in the G2/M phase of the cell cycle (the most

radiosensitive phase), lisavulin sensitizes them to the DNA-damaging effects of radiation, leading to enhanced tumor cell death [2].

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References

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2. Optimizing an effective combination of the new microtubule ... [pmc.ncbi.nlm.nih.gov]
3. Treating ICB-resistant glioma with anti-CD40 and mitotic ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Validated Combination Therapies for Avanbulin/Lisavanbulin].

Smolecule, [2026]. [Online PDF]. Available at:

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